molecular formula C11H18F3N3O3 B6961490 N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

Cat. No.: B6961490
M. Wt: 297.27 g/mol
InChI Key: GHTTVQLPTVIKRT-MQWKRIRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is an organic compound with significant potential for various scientific applications. Its chemical structure includes a trifluoroethyl group, an amino group, and a hydroxyl group, making it an interesting subject of study in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3N3O3/c12-11(13,14)6-17-3-1-2-7(4-17)10(20)16-8(5-18)9(15)19/h7-8,18H,1-6H2,(H2,15,19)(H,16,20)/t7?,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTTVQLPTVIKRT-MQWKRIRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)C(=O)NC(CO)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)CC(F)(F)F)C(=O)N[C@@H](CO)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for this compound involves the condensation of (2S)-1-amino-3-hydroxy-1-oxopropane with 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid. The reaction typically occurs in the presence of a dehydrating agent under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production often leverages catalytic hydrogenation, esterification, and peptide coupling techniques. Optimization of reaction conditions such as temperature, pH, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly involving the hydroxyl group, converting it to a carbonyl group.

  • Reduction: : Reduction reactions may target the carboxamide group, potentially yielding corresponding amines.

Common Reagents and Conditions

  • Oxidation Reagents: : Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄)

  • Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution Reagents: : Nucleophiles such as Grignard reagents, sodium alkoxides

Major Products

  • Oxidation: : Formation of ketones or aldehydes

  • Reduction: : Formation of primary or secondary amines

  • Substitution: : Various substituted derivatives, depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules and is used in studies involving reaction mechanisms and the development of new synthetic methodologies.

Biology

In biology, N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is studied for its potential interactions with proteins and enzymes, providing insights into biochemical pathways and molecular biology.

Medicine

Medically, this compound shows promise in drug development due to its unique chemical properties, which may allow it to interact with specific molecular targets, leading to therapeutic benefits for various conditions.

Industry

Industrially, it can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance its binding affinity to certain targets, while the amino and hydroxyl groups participate in hydrogen bonding and other interactions, influencing the compound's overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-ethylpiperidine-3-carboxamide

  • N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-(2,2,3,3-tetrafluoropropyl)piperidine-3-carboxamide

  • N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-(3,3,3-trifluoropropyl)piperidine-3-carboxamide

Uniqueness

The presence of the trifluoroethyl group makes N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide unique among similar compounds, potentially providing enhanced stability and specific interactions with molecular targets, which can be advantageous in drug development and other applications. The trifluoroethyl group also influences the compound's physicochemical properties, making it distinct from its analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.